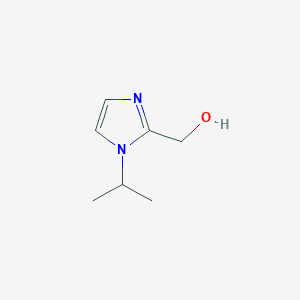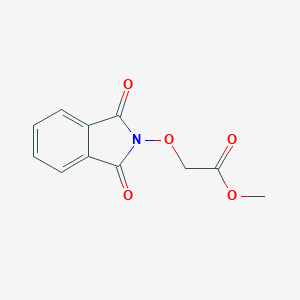
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester
Übersicht
Beschreibung
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester, also known as DMAE methyl ester or Deanol, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of the naturally occurring substance choline and is believed to have a variety of biochemical and physiological effects that make it an interesting subject for further study.
Wirkmechanismus
The exact mechanism of action of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester is not yet fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function, and increasing its levels may lead to improved memory and attention.
Biochemische Und Physiologische Effekte
In addition to its potential cognitive-enhancing effects, (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester has also been studied for its potential effects on a variety of biochemical and physiological processes. For example, it has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress. It has also been studied for its potential use in treating various skin conditions, such as wrinkles and sagging skin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester for lab experiments is its relatively low cost and easy availability. However, there are also some limitations to its use. For example, its effects on cognitive function may be relatively mild compared to other cognitive enhancers, and it may not be effective for all individuals.
Zukünftige Richtungen
There are many potential future directions for research involving (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester. Some of the most promising areas of research include its potential use in treating cognitive impairments such as Alzheimer's disease, as well as its potential use in treating various skin conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use.
In conclusion, (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester is a promising compound that has been extensively studied for its potential use in various scientific research applications. While there is still much to be learned about its mechanism of action and potential effects, the available research suggests that it may have a variety of beneficial effects on cognitive function, as well as on various biochemical and physiological processes. Further research is needed to fully understand the potential of this compound and to identify any limitations or potential side effects.
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its potential as a cognitive enhancer. Studies have shown that (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester methyl ester may be able to improve memory and attention in both healthy individuals and those with cognitive impairments.
Eigenschaften
CAS-Nummer |
80733-98-8 |
|---|---|
Produktname |
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester |
Molekularformel |
C11H9NO5 |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
methyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate |
InChI |
InChI=1S/C11H9NO5/c1-16-9(13)6-17-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MSKBUVDLWGTLAC-UHFFFAOYSA-N |
SMILES |
COC(=O)CON1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
COC(=O)CON1C(=O)C2=CC=CC=C2C1=O |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)

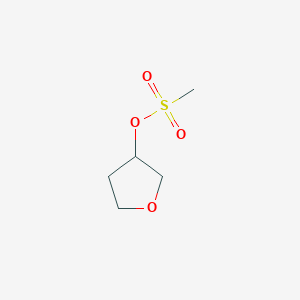
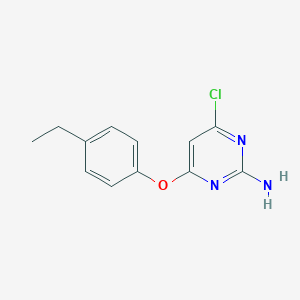

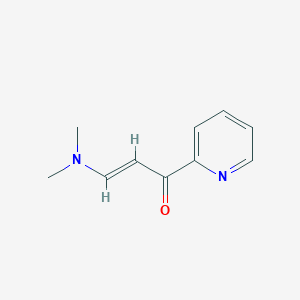
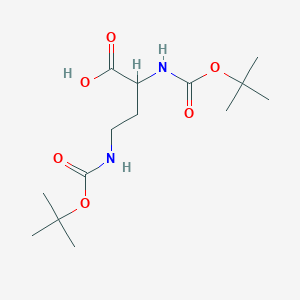
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
